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Compound Name: Febrifugine dihydrochloride

Cat. No.: B1672322
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Febrifugine and its stereoisomer, isofebrifugine, are quinazolinone alkaloids originally isolated
from the Chinese herb Dichroa febrifuga. Both compounds have garnered significant interest in
the scientific community for their potent biological activities, particularly their efficacy against
the malaria parasite, Plasmodium falciparum. This guide provides a comparative overview of
febrifugine and isofebrifugine, focusing on their antimalarial potency and cytotoxicity, supported
by experimental data.

At a Glance: Febrifugine vs. Isofebrifugine
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Quantitative Comparison of Biological Activity

The following table summarizes the in vitro antimalarial activity and cytotoxicity of febrifugine
and isofebrifugine. The data is extracted from a study by Kikuchi et al. (2002), which provides a
direct comparison of the two compounds.[4][5]

Cytotoxicity

Antimalarial .
. . against Mouse L
Activity against P. Selectivity Index
Compound . Mammary Tumor
falciparum (EC50, (IC50 / EC50)
FM3A celis (IC50,
HM)[4]
HM)[4]
Febrifugine 0.0018 0.032 17.8
Isofebrifugine 0.031 0.16 5.2

Note: The EC50 (half-maximal effective concentration) indicates the concentration of a drug
that gives half-maximal response. A lower EC50 value corresponds to a higher potency. The
IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the
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response is reduced by half. The selectivity index is a ratio of toxic dose to therapeutic dose; a
higher selectivity index is desirable.

Mechanism of Action: Inhibition of Prolyl-tRNA
Synthetase

Febrifugine and its derivatives exert their biological effects by targeting a crucial enzyme in
protein synthesis: prolyl-tRNA synthetase (PRS).[1][2] By inhibiting PRS, these compounds
prevent the attachment of proline to its corresponding transfer RNA (tRNA), leading to a
depletion of charged prolyl-tRNA. This triggers the amino acid starvation response (AAR), a
cellular stress pathway, which ultimately accounts for the observed antimalarial, anti-
inflammatory, and anti-fibrotic activities.[1][2] It is presumed that isofebrifugine shares this
mechanism of action, with the difference in stereochemistry likely affecting its binding affinity to
the active site of PRS, as reflected in its lower antimalarial potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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